molecular formula C11H11BrO5 B8518947 Methyl 5-bromo-4-carboxymethyl-2-methoxybenzoate

Methyl 5-bromo-4-carboxymethyl-2-methoxybenzoate

Cat. No.: B8518947
M. Wt: 303.11 g/mol
InChI Key: MXHJFKREKDVVAV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 5-bromo-4-carboxymethyl-2-methoxybenzoate is a useful research compound. Its molecular formula is C11H11BrO5 and its molecular weight is 303.11 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C11H11BrO5

Molecular Weight

303.11 g/mol

IUPAC Name

2-(2-bromo-5-methoxy-4-methoxycarbonylphenyl)acetic acid

InChI

InChI=1S/C11H11BrO5/c1-16-9-3-6(4-10(13)14)8(12)5-7(9)11(15)17-2/h3,5H,4H2,1-2H3,(H,13,14)

InChI Key

MXHJFKREKDVVAV-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C(=C1)CC(=O)O)Br)C(=O)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

Methyl 4-carboxymethyl-2-methoxybenzoate 10c (12.7 g, 0.0567 mol) was dissolved in glacial AcOH (100 mL) and bromine (3.2 mL, 0.0624 mol, 1.1 eq) was added drop wise via a syringe, while maintaining the internal temperature between 20-25° C. After stirring for 4 h at RT, the AcOH was evaporated and the orange oil co-evaporated twice with toluene to give an orange solid. This material was triturated with CH2Cl2 and some of the precipitated product was removed by filtration. The rest of the product which remained in the filtrate was then concentrated, loaded on a silica gel column and eluted with 1% AcOH in EtOAc:hexane (6:4 ratio). The product was further purified by a second chromatography and re-crystallization from EtOAc:hexane to give pure methyl 5-bromo-4-carboxymethyl-2-methoxybenzoate as white solid 10d (total amount 9 g, 52% yield).
Quantity
12.7 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
3.2 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Yield
52%

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